4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting an appropriate thioamide with hydrazine derivatives under acidic or basic conditions.
Introduction of the ethylthio group: This step involves the alkylation of the thiadiazole ring with an ethyl halide in the presence of a base.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling of the pyrazole and thiadiazole rings: This step involves the formation of an amide bond between the carboxylic acid group of the pyrazole and the amine group of the thiadiazole.
Introduction of the ethoxy and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Agricultural Chemistry: The compound could be investigated for its potential use as a pesticide or herbicide, given its ability to interact with biological systems.
Material Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The ethylthio and fluorophenyl groups may play a role in binding to the target, while the thiadiazole and pyrazole rings may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide: This compound shares the ethoxy and fluorophenyl groups but differs in the presence of the benzenesulfonamide moiety.
4-ethoxy-N-[(4-fluorophenyl)methyl]aniline: This compound also contains the ethoxy and fluorophenyl groups but has an aniline moiety instead of the pyrazole and thiadiazole rings.
Uniqueness
4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the combination of the pyrazole, thiadiazole, and ethylthio groups, which are not commonly found together in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-ethoxy-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S2/c1-3-24-12-9-22(11-7-5-10(17)6-8-11)21-13(12)14(23)18-15-19-20-16(26-15)25-4-2/h5-9H,3-4H2,1-2H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHSODUZMCDVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=NN=C(S2)SCC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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